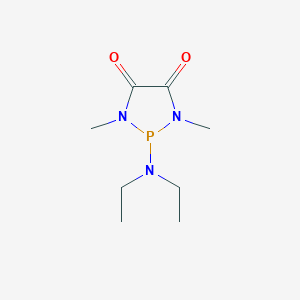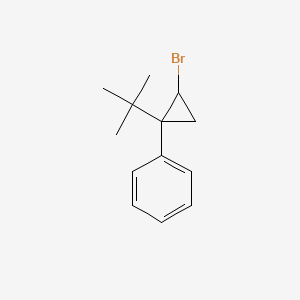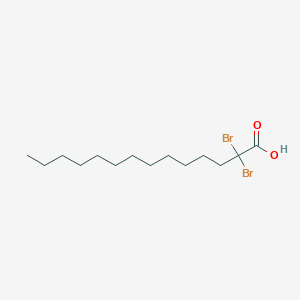
Benzoic acid--(2S)-but-3-en-2-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–(2S)-but-3-en-2-ol (1/1) is a compound that combines benzoic acid and (2S)-but-3-en-2-ol in a 1:1 ratio Benzoic acid is a simple aromatic carboxylic acid with the formula C₆H₅COOH, while (2S)-but-3-en-2-ol is an organic compound with a hydroxyl group and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S)-but-3-en-2-ol (1/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with (2S)-but-3-en-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of benzoic acid–(2S)-but-3-en-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–(2S)-but-3-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the double bond in (2S)-but-3-en-2-ol to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in (2S)-but-3-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid and corresponding aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid–(2S)-but-3-en-2-ol (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid–(2S)-but-3-en-2-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. The presence of both the carboxylic acid and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
(2S)-but-3-en-2-ol: An organic compound with a hydroxyl group and a double bond, used in organic synthesis.
Uniqueness
Benzoic acid–(2S)-but-3-en-2-ol (1/1) is unique due to the combination of benzoic acid and (2S)-but-3-en-2-ol, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90270-43-2 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
benzoic acid;(2S)-but-3-en-2-ol |
InChI |
InChI=1S/C7H6O2.C4H8O/c8-7(9)6-4-2-1-3-5-6;1-3-4(2)5/h1-5H,(H,8,9);3-5H,1H2,2H3/t;4-/m.0/s1 |
Clé InChI |
DCNSGLXERNQMAQ-VWMHFEHESA-N |
SMILES isomérique |
C[C@@H](C=C)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C=C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





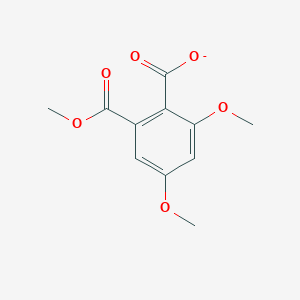
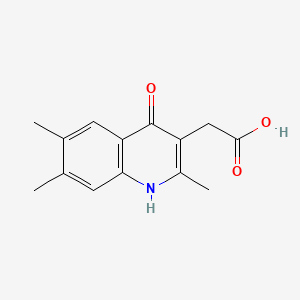
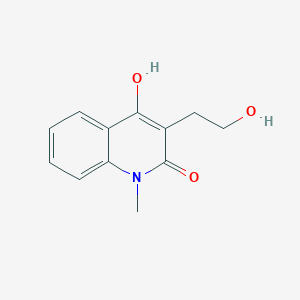

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
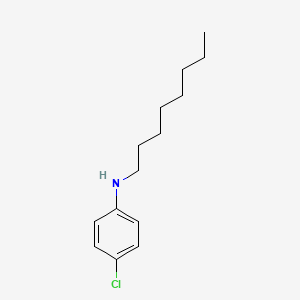
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

